N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
2-(4-Fluorophenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolo-thiadiazine core, which is a hybrid structure formed by the fusion of triazole and thiadiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions to form the triazolo-thiadiazine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and thiadiazine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-(4-Fluorophenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(4-Fluorophenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C13H13FN4O2S |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C13H13FN4O2S/c14-9-2-4-10(5-3-9)20-8-11(19)15-12-16-17-13-18(12)6-1-7-21-13/h2-5H,1,6-8H2,(H,15,16,19) |
InChI Key |
SMZCAXUFGFGYCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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